[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a hydroxy group and an indane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea typically involves the reaction of (1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-amine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as metal complexes, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thiourea moiety can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of [(1R,2R)-2-oxo-2,3-dihydro-1H-inden-1-yl]thiourea.
Reduction: Formation of [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiol.
Substitution: Formation of various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea is used as a chiral ligand in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique structure allows it to act as a building block for the development of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea involves its interaction with specific molecular targets. The hydroxy group and thiourea moiety enable it to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea: Similar structure but with a urea moiety instead of thiourea.
[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amine: Lacks the thiourea group, making it less versatile in chemical reactions.
[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiol: Contains a thiol group instead of thiourea, leading to different reactivity.
Uniqueness
[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea is unique due to its combination of a hydroxy group and a thiourea moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2624109-33-5 |
---|---|
Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.